Cas no 1803961-38-7 (3-(Chloromethyl)-2-iodo-6-(trifluoromethoxy)pyridine-4-acetonitrile)

3-(Chloromethyl)-2-iodo-6-(trifluoromethoxy)pyridine-4-acetonitrile is a halogenated pyridine derivative with a versatile reactivity profile, making it a valuable intermediate in organic synthesis. The presence of multiple functional groups—chloromethyl, iodo, trifluoromethoxy, and acetonitrile—enables selective transformations, particularly in cross-coupling reactions and nucleophilic substitutions. The trifluoromethoxy group enhances lipophilicity and metabolic stability, which is beneficial in pharmaceutical and agrochemical applications. The iodo substituent facilitates further functionalization via metal-catalyzed couplings, while the chloromethyl group offers additional reactivity for derivatization. This compound’s structural complexity and multifunctionality make it a useful building block for the development of specialized heterocyclic compounds.
3-(Chloromethyl)-2-iodo-6-(trifluoromethoxy)pyridine-4-acetonitrile structure
1803961-38-7 structure
Product name:3-(Chloromethyl)-2-iodo-6-(trifluoromethoxy)pyridine-4-acetonitrile
CAS No:1803961-38-7
MF:C9H5ClF3IN2O
Molecular Weight:376.501483678818
CID:4837009

3-(Chloromethyl)-2-iodo-6-(trifluoromethoxy)pyridine-4-acetonitrile 化学的及び物理的性質

名前と識別子

    • 3-(Chloromethyl)-2-iodo-6-(trifluoromethoxy)pyridine-4-acetonitrile
    • インチ: 1S/C9H5ClF3IN2O/c10-4-6-5(1-2-15)3-7(16-8(6)14)17-9(11,12)13/h3H,1,4H2
    • InChIKey: GSIMGROFGPGBJZ-UHFFFAOYSA-N
    • SMILES: IC1=C(CCl)C(CC#N)=CC(=N1)OC(F)(F)F

計算された属性

  • 水素結合ドナー数: 0
  • 氢键受体数量: 6
  • 重原子数量: 17
  • 回転可能化学結合数: 3
  • 複雑さ: 306
  • XLogP3: 3.1
  • トポロジー分子極性表面積: 45.9

3-(Chloromethyl)-2-iodo-6-(trifluoromethoxy)pyridine-4-acetonitrile Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Alichem
A029089678-1g
3-(Chloromethyl)-2-iodo-6-(trifluoromethoxy)pyridine-4-acetonitrile
1803961-38-7 97%
1g
$1,534.70 2022-04-02

3-(Chloromethyl)-2-iodo-6-(trifluoromethoxy)pyridine-4-acetonitrile 関連文献

3-(Chloromethyl)-2-iodo-6-(trifluoromethoxy)pyridine-4-acetonitrileに関する追加情報

3-(Chloromethyl)-2-iodo-6-(trifluoromethoxy)pyridine-4-acetonitrile

The compound 3-(Chloromethyl)-2-iodo-6-(trifluoromethoxy)pyridine-4-acetonitrile (CAS No: 1803961-38-7) is a highly specialized organic molecule with significant applications in modern chemical research and development. This compound is notable for its complex structure, which includes a pyridine ring substituted with multiple functional groups, including a chloromethyl group, an iodo group, a trifluoromethoxy group, and an acetonitrile group. These substituents contribute to its unique chemical properties, making it a valuable tool in various fields such as drug discovery, material science, and catalytic processes.

The pyridine ring serves as the central framework of this molecule, providing a rigid and planar structure that facilitates interactions with other molecules. The chloromethyl group (-CH2Cl) attached at the 3-position introduces electrophilic reactivity, enabling the molecule to participate in nucleophilic substitution reactions. This feature is particularly useful in synthesizing derivatives with enhanced biological activity or stability.

At the 2-position of the pyridine ring is the iodo group (-I), which significantly increases the molecule's molecular weight and enhances its lipophilicity. The presence of iodine also imparts unique electronic properties, making the compound suitable for applications in radiochemistry or as a precursor in organometallic synthesis.

The trifluoromethoxy group (-OCF3) at the 6-position of the pyridine ring contributes to the molecule's stability and resistance to hydrolysis due to the strong electron-withdrawing effect of the trifluoromethyl group (-CF3). This substituent also enhances the compound's ability to act as an electron-deficient aromatic system, which is advantageous in certain catalytic cycles and sensor applications.

Finally, the acetonitrile group (-CN) at the 4-position of the pyridine ring introduces a strong electron-withdrawing effect, further modulating the electronic properties of the molecule. This group also serves as a versatile functional handle for further chemical modifications, such as alkylation or coupling reactions.

Recent advancements in synthetic chemistry have enabled researchers to efficiently synthesize 3-(Chloromethyl)-2-iodo-6-(trifluoromethoxy)pyridine-4-acetonitrile using multi-step strategies that involve cross-coupling reactions and selective substitution techniques. These methods have improved both the yield and purity of the compound, making it more accessible for large-scale applications.

In terms of applications, this compound has shown promise in drug discovery programs targeting various therapeutic areas, including oncology and infectious diseases. Its unique combination of functional groups allows it to act as a scaffold for constructing bioactive molecules with tailored pharmacokinetic profiles.

Moreover, 3-(Chloromethyl)-2-iodo-6-(trifluoromethoxy)pyridine-4-acetonitrile has been explored as a potential building block in materials science, particularly in the development of advanced polymers and organic electronics. Its ability to undergo controlled polymerization under specific conditions makes it a candidate for creating high-performance materials with tailored electronic properties.

Recent studies have also highlighted its potential as a catalyst ligand in asymmetric catalysis, where its chiral environment can induce enantioselectivity in key organic transformations. This application underscores its versatility across different domains of chemical research.

In conclusion, 3-(Chloromethyl)-2-iodo-6-(trifluoromethoxy)pyridine-4-acetonitrile (CAS No: 1803961-38-7) is a multifaceted compound with immense potential in diverse fields due to its unique structure and functional groups. Ongoing research continues to uncover new applications and improve synthetic methodologies for this valuable molecule.

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